1-Bromo-2-Chlorotetrafluoroethane

Übersicht

Beschreibung

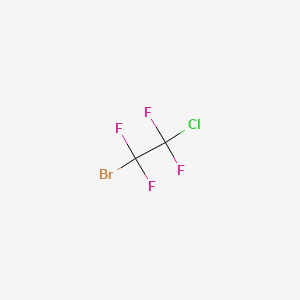

1-Bromo-2-Chlorotetrafluoroethane is a halogenated hydrocarbon with the molecular formula C₂BrClF₄. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-Chlorotetrafluoroethane can be synthesized through the halogenation of tetrafluoroethylene. The reaction involves the addition of bromine and chlorine to tetrafluoroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where tetrafluoroethylene is exposed to bromine and chlorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-Chlorotetrafluoroethane primarily undergoes substitution reactions due to the presence of halogen atoms. These reactions include nucleophilic substitution and electrophilic substitution.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile such as hydroxide ion (OH⁻) or ammonia (NH₃). The reaction is typically carried out in a polar solvent like water or ethanol.

Electrophilic Substitution: This reaction involves the replacement of a halogen atom with an electrophile such as a nitronium ion (NO₂⁺). The reaction is usually carried out in the presence of a strong acid like sulfuric acid.

Major Products Formed:

Nucleophilic Substitution: The major products include 1-Hydroxy-2-Chlorotetrafluoroethane and 1-Amino-2-Chlorotetrafluoroethane.

Electrophilic Substitution: The major products include 1-Nitro-2-Chlorotetrafluoroethane.

Wissenschaftliche Forschungsanwendungen

Applications Overview

1-Bromo-2-chlorotetrafluoroethane has several noteworthy applications:

- Refrigeration : It serves as a refrigerant in various cooling systems due to its favorable thermodynamic properties.

- Solvent Use : The compound is utilized as a solvent in chemical reactions and extractions, particularly in organic synthesis.

- Intermediate in Synthesis : It acts as an intermediate in the production of other fluorinated compounds, which are essential in pharmaceuticals and agrochemicals.

Refrigeration

This compound is primarily used as a refrigerant. Its low boiling point and high efficiency make it suitable for refrigeration cycles. It is often considered a replacement for more harmful chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.

| Property | Value |

|---|---|

| Ozone Depletion Potential | Low |

| Global Warming Potential | Moderate |

| Critical Temperature | 40°C |

| Critical Pressure | 3.5 MPa |

Solvent Applications

In organic chemistry, this compound is employed as a solvent for various reactions, including nucleophilic substitutions and electrophilic additions. Its ability to dissolve both polar and nonpolar compounds makes it versatile.

| Solvent Properties | Description |

|---|---|

| Polarity | Moderate |

| Miscibility with Water | Immiscible |

| Boiling Point | 60°C |

Intermediate in Chemical Synthesis

This compound is crucial in synthesizing pharmaceuticals and agrochemicals. It is often used to produce fluorinated intermediates that exhibit enhanced biological activity.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated that using this compound as an intermediate led to the successful synthesis of several biologically active fluorinated compounds. The reactions were efficient, yielding high purity products suitable for further pharmaceutical development .

Safety and Environmental Considerations

While this compound has useful applications, it is essential to consider its environmental impact. The compound has been classified under various safety guidelines due to potential health risks associated with exposure.

- Toxicity : Studies indicate that exposure can lead to respiratory issues and skin irritation.

- Environmental Impact : Its use as a refrigerant raises concerns about greenhouse gas emissions despite its lower ozone depletion potential compared to traditional CFCs.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-Chlorotetrafluoroethane involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive towards nucleophilic and electrophilic agents. The molecular targets include various organic molecules that can undergo substitution reactions, leading to the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-1,1,2,2-Tetrafluoroethane

- 1-Chloro-1,1,2,2-Tetrafluoroethane

- 1-Bromo-1,1-Difluoroethane

- 1-Chloro-1,1-Difluoroethane

Comparison: 1-Bromo-2-Chlorotetrafluoroethane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Biologische Aktivität

1-Bromo-2-chlorotetrafluoroethane (CAS Number 354-53-0) is a halogenated organic compound that has garnered attention due to its potential biological activity and toxicity. This article explores the compound's biological effects, including mutagenicity, carcinogenicity, and other relevant toxicological data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂BrClF₄ |

| Molecular Weight | 195.42 g/mol |

| Boiling Point | 60°C |

| Density | 1.60 g/cm³ |

| Solubility | Soluble in water |

Mutagenicity

Research indicates that this compound exhibits mutagenic activity in various in vitro models. Studies have shown that it can induce mutations in bacterial strains and mammalian cell lines, suggesting a potential risk for genetic damage in exposed organisms .

Carcinogenicity

The compound is structurally related to known carcinogens such as 1,2-dibromoethane and 1,2-dichloroethane. The U.S. Environmental Protection Agency (EPA) has classified it as potentially carcinogenic based on its mutagenic properties and the lack of comprehensive long-term studies in humans or animals .

In Vitro Studies

- Bacterial Mutation Assays : In several assays, including the Ames test, this compound demonstrated increased mutation rates compared to control groups. These results underscore the compound's potential as a mutagen .

- Mammalian Cell Studies : Research involving mammalian cell lines has shown that exposure to varying concentrations of the compound leads to DNA strand breaks, indicating a risk for genotoxicity .

Environmental Impact

Due to its high volatility and solubility in water, this compound poses environmental risks, particularly in aquatic ecosystems where it can leach into groundwater or volatilize into the atmosphere .

Summary of Toxicity Data

| Study Type | Findings |

|---|---|

| In Vitro Mutagenicity | Positive results in bacterial assays |

| Mammalian Cell Lines | Induction of DNA damage |

| Chronic Toxicity | No significant data available |

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188880 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-53-0 | |

| Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.